tert-butyl N-[(2R)-2-azidopropyl]carbamate
Overview
Description
“tert-butyl N-[(2R)-2-azidopropyl]carbamate” is a chemical compound with the molecular formula C8H16N4O2 and a molecular weight of 200.242 . It is a derivative of carbamate, which is commonly used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis Analysis
The synthesis of “this compound” can be achieved through the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . The subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the desired product .Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbamate group (CONH2) attached to a tert-butyl group (C(CH3)3) and an azidopropyl group (N3CH2CH2).Chemical Reactions Analysis
The Boc group in “this compound” is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Scientific Research Applications
Environmental Occurrence, Fate, and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants, including compounds structurally related to tert-butyl N-[(2R)-2-azidopropyl]carbamate, have been widely used in industrial and commercial products to prevent oxidative reactions. Recent studies have focused on their environmental occurrence, human exposure, and potential toxicity. These compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices and in humans. Their presence in the environment raises concerns about potential hepatic toxicity, endocrine disruption, and carcinogenic effects. Future research should investigate novel synthetic antioxidants with lower toxicity and environmental impact (Liu & Mabury, 2020).
Decomposition of Oxygenated Fuel Additives
The study of methyl tert-butyl ether (MTBE) decomposition by hydrogen in a cold plasma reactor highlights the feasibility of using radio frequency plasma technology for environmental remediation of oxygenated fuel additives. This research underscores the importance of exploring innovative methods for the degradation of environmental pollutants, including those structurally similar to this compound (Hsieh et al., 2011).
Pervaporation for Methanol/MTBE Separation
Pervaporation, a membrane process, has been identified as a highly selective method for the separation of organic mixtures, including methanol and MTBE. This review focuses on the efficiency of various polymer membranes in separating the methanol/MTBE mixture, which is relevant for improving the production processes of fuel additives and potentially applicable for compounds like this compound (Pulyalina et al., 2020).
Applications in Bioremediation and Natural Attenuation
The review on biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater suggests that microbial degradation of ETBE, and by extension related compounds such as this compound, may occur under specific conditions. This research provides insights into the microbial pathways and environmental factors influencing the degradation of fuel oxygenates, with implications for environmental remediation strategies (Thornton et al., 2020).
Synthetic Applications and Chemical Transformations
The use of chiral sulfinamides, like tert-butanesulfinamide, in the synthesis of N-heterocycles via sulfinimines, demonstrates the versatility of sulfinamides in asymmetric synthesis. This methodology provides access to structurally diverse compounds, including piperidines, pyrrolidines, and azetidines, which are crucial in pharmaceuticals and natural products. The review covers significant advancements in this field from 2010 to 2020, highlighting the potential for innovative synthetic routes applicable to this compound and its analogs (Philip et al., 2020).
Properties
IUPAC Name |
tert-butyl N-[(2R)-2-azidopropyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c1-6(11-12-9)5-10-7(13)14-8(2,3)4/h6H,5H2,1-4H3,(H,10,13)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOYGAKJURINKV-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OC(C)(C)C)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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